WAY-204688
CAS No.: 796854-35-8
Cat. No.: VC0543199
Molecular Formula: C34H31F3N2O2
Molecular Weight: 556.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 796854-35-8 |
---|---|
Molecular Formula | C34H31F3N2O2 |
Molecular Weight | 556.6 g/mol |
IUPAC Name | (2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile |
Standard InChI | InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1 |
Standard InChI Key | JZPONCMNBSEYQW-CQTOTRCISA-N |
Isomeric SMILES | C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F |
SMILES | CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES | CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
WAY-204688, also known as SIM-688, is a substituted 2-cyanopropanoic acid derivative with selective inhibitory activity against NF-κB transcription. It represents an important class of compounds in the development of pathway-selective estrogen receptor modulators.
Chemical Identity
WAY-204688 possesses specific chemical and physical properties that contribute to its biological activity and pharmaceutical potential.
Property | Value |
---|---|
CAS Number | 796854-35-8 |
Molecular Formula | C34H31F3N2O2 |
Molecular Weight | 556.6 g/mol |
IUPAC Name | (2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile |
Alternative Names | SIM-688, WAY204688 |
Physical Form | Solid |
Purity | >98% (typically) |
The compound features two defined stereocenters in an absolute stereochemical configuration, which is critical for its biological activity and specificity . Its structural components include a naphthalene ring, a 2-methoxyphenyl group, a trifluoromethylphenyl moiety, and a piperidine ring, all contributing to its specific receptor interactions .
Mechanism of Action
WAY-204688 exhibits a unique dual mechanism that involves both estrogen receptor binding and selective inhibition of NF-κB transcriptional activity.
Receptor Interactions
The compound demonstrates selective binding to estrogen receptors while exerting its anti-inflammatory effects through NF-κB inhibition.
Interaction | Potency |
---|---|
NF-κB-luciferase inhibition | IC50 = 122 ± 30 nM (in HAECT-1 cells) |
ERα binding displacement | IC50 = 2.43 μM |
ERβ binding displacement | IC50 = 1.5 μM |
WAY-204688 is distinctive in that its activity is estrogen receptor-dependent, observed only when human estrogen receptor is coexpressed with NF-κB-luciferase in human aortic endothelial cell lines (HAECT-1) . Its ability to displace [3H]E2 from both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) ligand binding domains confirms its direct interaction with these receptors .
Selective NF-κB Inhibition
NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immune response, and cell survival. WAY-204688 selectively inhibits the transcriptional activity of NF-κB without affecting other signaling pathways, making it potentially valuable for treating inflammatory conditions with fewer side effects than broader-acting anti-inflammatory agents .
The compound's ability to selectively inhibit NF-κB-mediated transcription without the proliferative effects typically associated with estrogens represents an important advancement in the development of targeted anti-inflammatory therapies . This selectivity suggests potential applications in conditions where NF-κB dysregulation is implicated while minimizing unwanted estrogenic effects.
Preclinical Research Findings
WAY-204688 has been evaluated in multiple preclinical models to assess its efficacy, safety, and potential therapeutic applications.
In Vitro Studies
In vitro studies have established WAY-204688's fundamental mechanism and cellular effects, particularly regarding its NF-κB inhibitory activity.
The compound demonstrates potent inhibition of NF-κB-luciferase activity in HAECT-1 cells with an IC50 of 122 ± 30 nM, indicating strong potency against this important inflammatory signaling pathway . This activity is dependent on the presence of estrogen receptors, confirming its mechanism as an estrogen receptor-mediated NF-κB inhibitor rather than a direct NF-κB antagonist .
In Vivo Efficacy
WAY-204688 has demonstrated significant efficacy in animal models of inflammatory diseases, suggesting potential therapeutic applications.
Model | Dosage | Effect |
---|---|---|
Gene expression inhibition | 5 mg/kg/day, oral, 5 weeks | Inhibition of MHC, invariant chain, VCAM-1, RANTES, and TNF-α |
Lewis rat adjuvant-induced arthritis | 0.3 mg/kg/day, oral | Significant reduction in arthritis symptoms |
Comparative effect to ethinyl estradiol | WAY-204688 (5 mg/kg) vs. EE (10 μg/kg) | Similar anti-inflammatory effect with reduced uterine stimulation |
When administered orally at 5 mg/kg daily for 5 weeks, WAY-204688 significantly inhibited multiple proinflammatory genes including major histocompatibility complex (MHC), invariant chain, vascular cell adhesion molecule-1 (VCAM-1), regulated upon activation, normal T cell expressed and secreted (RANTES), and tumor necrosis factor alpha (TNF-α) . These genes are critical mediators of inflammatory responses, and their inhibition represents a potential mechanism for therapeutic benefit in inflammatory diseases.
In the Lewis rat adjuvant-induced arthritis model, which is a well-established model for rheumatoid arthritis, WAY-204688 showed significant efficacy at doses as low as 0.3 mg/kg per day when administered orally . This suggests potential application in chronic inflammatory joint diseases like rheumatoid arthritis.
Current Research Status
WAY-204688 remains primarily in preclinical development, with ongoing research exploring its therapeutic potential and mechanisms.
Development History
WAY-204688 emerged from research aimed at developing substituted 2-cyanopropanoic acid derivatives as estrogen receptor-dependent inhibitors of NF-κB transcriptional activation . This research focused on creating compounds that could maintain the anti-inflammatory benefits of estrogens while eliminating their unwanted proliferative effects.
The compound was described in scientific literature as early as 2007, with initial publications highlighting its pathway-selective properties and potential for treating inflammatory conditions like rheumatoid arthritis . Since then, it has been studied as a tool compound for understanding estrogen receptor-mediated anti-inflammatory pathways and as a potential therapeutic agent.
Research Gaps and Future Directions
Despite promising preclinical data, several research gaps remain regarding WAY-204688:
Future research directions might include expanded preclinical testing in diverse inflammatory models, clinical trials in rheumatoid arthritis or other inflammatory conditions, and more detailed mechanistic studies to further elucidate how WAY-204688 achieves its selective effects.
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